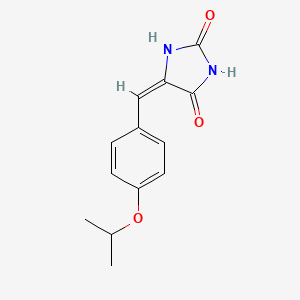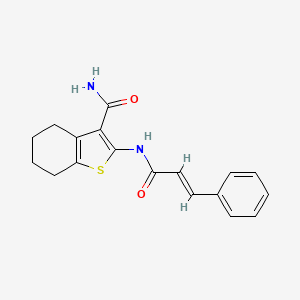![molecular formula C16H21N3O4 B5596791 1-{3-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5596791.png)
1-{3-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzimidazole-tethered oxazepine hybrids, closely related to the compound , involves several good yielding steps starting from o-phenylenediamine to obtain N-alkylated benzimidazole 2-carboxaldehyde derivatives. These steps are critical for constructing the complex framework of the molecule, demonstrating the intricacy involved in its synthesis (Almansour et al., 2016).
Molecular Structure Analysis
The molecular structure has been elucidated through spectroscopic, X-ray diffraction, and density functional theory (DFT) studies. These methods confirm the calculated molecular structure, highlighting the charge distributions and reactivity sites via molecular electrostatic potential (MEP) maps. This detailed analysis provides insights into the molecule’s 3D conformation and electronic properties, essential for understanding its reactivity and interaction with other molecules (Almansour et al., 2016).
Chemical Reactions and Properties
Investigations into the chemical behavior of similar benzimidazole derivatives showcase their potential in forming novel heterocyclic systems through various reactions, including cyclization and condensation. These reactions are pivotal for the diversification of the chemical structure and enhancing the molecule's utility in different chemical domains (Kharaneko et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are fundamental for determining the compound's application range. While specific data on the compound of interest are scarce, related research emphasizes the importance of these properties in material science and pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group analysis, are crucial for predicting the compound's behavior in chemical reactions and its potential use as a precursor for more complex molecules. Studies on similar compounds reveal significant insights into their reactivity patterns, highlighting their versatility in chemical synthesis (Almansour et al., 2016).
Wissenschaftliche Forschungsanwendungen
Rational Design and Synthesis
The synthesis of benzimidazole derivatives, including structures similar to the specified compound, has been a focal point of research due to their potential biological activities. For instance, compounds have been prepared via regioselective reactions, demonstrating significant vasodilation properties using isolated thoracic aortic rings of rats, highlighting their potential in vascular-related disorders (Nofal et al., 2013).
Structural and Computational Studies
Further research includes detailed structural and spectroscopic studies on novel benzimidazole derivatives, providing insights into their molecular structures through X-ray diffraction and DFT studies. These studies not only confirm the structural integrity of the compounds but also explore their electronic properties and potential reactivity, which could be pivotal for designing drugs with optimized efficacy and reduced toxicity (Almansour et al., 2016).
Antimicrobial and Cytotoxic Activities
Several benzimidazole derivatives have been evaluated for their antimicrobial activity against various bacterial and fungal strains. These studies have led to the identification of compounds with promising antimicrobial properties, offering potential pathways for the development of new antibacterial and antifungal agents. The cytotoxic effects of these compounds against human cancer cell lines have also been explored, identifying some derivatives with significant inhibitory effects on cancer cell proliferation (Paul et al., 2015).
Antioxidant Properties
The exploration of the antioxidant properties of benzimidazole derivatives indicates their potential in combating oxidative stress-related diseases. Studies have shown that certain derivatives can inhibit lipid peroxidation, a key mechanism in cellular damage and aging, suggesting their role in developing antioxidant therapies (Kuş et al., 2004).
Novel Synthetic Approaches
Innovative synthetic methodologies for benzimidazole derivatives have been developed, including microwave-assisted synthesis and reactions in ionic liquids. These approaches offer more efficient, environmentally friendly, and cost-effective routes for producing these compounds, potentially facilitating their large-scale production and application in various fields (Chanda et al., 2012).
Eigenschaften
IUPAC Name |
3-[3-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-3-oxopropyl]-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c20-10-12-9-18(7-8-23-11-12)15(21)5-6-19-14-4-2-1-3-13(14)17-16(19)22/h1-4,12,20H,5-11H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIAFQPFVUFKHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)CCN2C3=CC=CC=C3NC2=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aS*,7aR*)-1-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5596727.png)
![4-(4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5596733.png)
![rel-(4aS,7aS)-6-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]octahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B5596736.png)

![2-[(4,8-dimethyl-2-quinazolinyl)amino]-1-methyl-4(1H)-quinazolinone](/img/structure/B5596750.png)
![5-[(2,5-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5596751.png)

![1-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5596760.png)
![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5596762.png)
![(1S*,5R*)-6-benzyl-3-[(4-hydroxy-5-methoxy-2-pyridinyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5596765.png)

![5-cyclobutyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5596776.png)
![4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5596789.png)